molecular formula C19H32N4 B096626 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis- CAS No. 18136-00-0

1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis-

Cat. No.: B096626
CAS No.: 18136-00-0
M. Wt: 316.5 g/mol
InChI Key: CUFGCSGPBRYOBH-UHFFFAOYSA-N
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Description

1-Piperidinepropanenitrile, 4,4’-(1,3-propanediyl)bis- is a chemical compound with the molecular formula C19H32N4 It is known for its structural complexity, featuring two piperidine rings connected by a 1,3-propanediyl bridge, each bearing a propanenitrile group

Preparation Methods

The synthesis of 1-Piperidinepropanenitrile, 4,4’-(1,3-propanediyl)bis- typically involves the reaction of piperidine with a suitable nitrile precursor under controlled conditions. One common method involves the use of 1,3-dibromopropane as the bridging agent, which reacts with piperidine to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Piperidinepropanenitrile, 4,4’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The nitrile groups in the compound can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds, forming various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include carboxylic acids, primary amines, and substituted derivatives.

Scientific Research Applications

1-Piperidinepropanenitrile, 4,4’-(1,3-propanediyl)bis- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanenitrile, 4,4’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine rings and nitrile groups allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

1-Piperidinepropanenitrile, 4,4’-(1,3-propanediyl)bis- can be compared with other similar compounds, such as:

    1,3-Bis(4-piperidyl)propane: This compound features a similar 1,3-propanediyl bridge but lacks the nitrile groups, resulting in different chemical properties and reactivity.

    4,4’-Trimethylenedipiperidine: Another related compound with a similar structure but different functional groups, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

3-[4-[3-[1-(2-cyanoethyl)piperidin-4-yl]propyl]piperidin-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4/c20-10-2-12-22-14-6-18(7-15-22)4-1-5-19-8-16-23(17-9-19)13-3-11-21/h18-19H,1-9,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFGCSGPBRYOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC2CCN(CC2)CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066315
Record name 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis-
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Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18136-00-0
Record name 4,4′-(1,3-Propanediyl)bis[1-piperidinepropanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18136-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis-
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Record name 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-trimethylenedi(piperidine-1-propiononitrile)
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